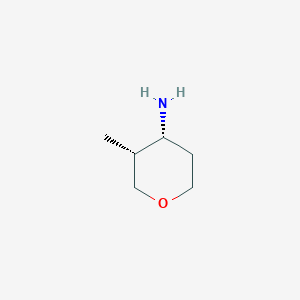

(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine

説明

Historical Context and Discovery

The development of this compound emerged from broader research into chiral heterocyclic compounds and the growing understanding of stereochemistry's importance in chemical synthesis. The compound's discovery can be traced to systematic investigations into tetrahydropyran derivatives, which gained prominence in the late 20th century as chemists recognized the significance of stereochemical control in synthetic applications. The development of versatile stereocontrolled approaches to chiral tetrahydropyran derivatives, including asymmetric Horner-Wadsworth-Emmons reactions and cyclization methods, provided the foundation for accessing specific stereoisomers like the (3R,4R) configuration.

The evolution of chiral amine synthesis methodologies has been particularly influential in the compound's development. Research into direct catalytic asymmetric synthesis of α-chiral primary amines has established new pathways for accessing enantiopure amine compounds, including tetrahydropyran-based structures. These advances have positioned this compound as an important target molecule in both academic research and industrial applications.

Significance in Organic Chemistry

This compound holds substantial significance in organic chemistry due to its versatile reactivity profile and utility as a chiral building block. The compound serves as an essential intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical applications where stereochemical precision is crucial. Its ability to participate in various chemical transformations, including oxidation, reduction, and substitution reactions, makes it a valuable synthetic precursor for diverse chemical entities.

The compound's importance extends to its role in asymmetric synthesis, where it functions as a chiral ligand or auxiliary. Chiral amines have found widespread application in asymmetric synthesis, serving as chiral bases in enantioselective deprotonation reactions and as valuable substances for resolving racemic mixtures of acids. The specific (3R,4R) stereochemistry of this compound enhances its effectiveness in these applications, providing high levels of stereochemical induction in catalytic processes.

The compound's significance is further highlighted by its applications in pharmaceutical intermediate synthesis. Research has demonstrated its utility in preparing biologically active compounds, including its potential role in drug development pathways where precise stereochemical control is essential for biological activity. The compound's structural features, combining both amino and heterocyclic functionalities, make it particularly valuable for medicinal chemistry applications.

Nomenclature and Classification

The systematic nomenclature of this compound reflects its structural and stereochemical characteristics. According to International Union of Pure and Applied Chemistry nomenclature conventions, the compound is more precisely named as (3R,4R)-3-methyloxan-4-amine, where "oxan" represents the modern systematic name for the tetrahydropyran ring system. The compound is catalogued under multiple Chemical Abstracts Service registry numbers, including 1451390-41-2, reflecting different stereoisomeric forms and salt derivatives.

The compound belongs to the broader classification of heterocyclic amines, specifically within the tetrahydropyran subfamily. It is categorized as a secondary amine due to the presence of nitrogen with two carbon substituents attached. The molecular formula C₆H₁₃NO indicates the presence of six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 115.18 grams per mole.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.18 g/mol |

| Chemical Abstracts Service Number | 1451390-41-2 |

| Simplified Molecular Input Line Entry System | C[C@H]1COCC[C@H]1N |

| International Union of Pure and Applied Chemistry Name | (3R,4R)-3-methyloxan-4-amine |

Overview of Stereochemical Importance

The stereochemical configuration of this compound represents a critical aspect of its chemical identity and biological activity. The compound contains two defined stereocenters at the 3 and 4 positions of the tetrahydropyran ring, with the (3R,4R) configuration specifying the absolute spatial arrangement of substituents around these chiral centers. This specific stereochemistry distinguishes the compound from other possible stereoisomers, including the (3S,4S), (3R,4S), and (3S,4R) configurations.

The importance of stereochemical precision in this compound cannot be overstated, as different stereoisomers can exhibit vastly different chemical and biological properties. Research has demonstrated that stereochemical configuration significantly influences molecular recognition, enzyme-substrate interactions, and pharmacological activity. In the case of tetrahydropyran derivatives, the stereochemistry at the 3 and 4 positions directly affects the compound's three-dimensional shape and its ability to interact with biological targets or participate in stereoselective reactions.

The (3R,4R) configuration imparts specific conformational preferences to the tetrahydropyran ring, influencing the spatial positioning of the methyl and amino substituents. This spatial arrangement affects the compound's reactivity patterns, binding affinity for chiral catalysts, and effectiveness as a chiral auxiliary in asymmetric synthesis. The stereochemical control achieved in synthesizing this specific configuration requires sophisticated synthetic methodologies, often involving chiral catalysts or resolving agents to ensure high enantiomeric purity.

| Stereochemical Parameter | Configuration |

|---|---|

| Stereocenter at Position 3 | R |

| Stereocenter at Position 4 | R |

| Total Defined Stereocenters | 2 |

| Enantiomeric Purity | >95% (typical synthetic products) |

| Conformational Preference | Chair conformation with equatorial substituents |

特性

IUPAC Name |

(3R,4R)-3-methyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVKNHIDEGYGPD-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chiral Catalyst-Mediated Reduction

A commonly employed approach involves the reduction of a ketone precursor bearing the tetrahydropyran ring with a chiral reducing agent or catalyst. For example:

- Chiral borane complexes or chiral ligands with sodium borohydride (NaBH4) are used to reduce the corresponding ketone to the desired amine with high enantiomeric excess (≥95%).

- Lithium aluminum hydride (LiAlH4) reduction of nitrile intermediates under controlled temperatures (~40°C) is also effective in producing the (3R,4R) amine with minimal racemization.

Key parameters such as reaction pH, temperature, and solvent choice are optimized to maintain stereochemical integrity. Analytical techniques like chiral HPLC and polarimetry confirm enantiomeric purity.

Reductive Amination

Reductive amination of the corresponding ketone or aldehyde precursors with ammonia or amine sources under chiral catalytic conditions is another route. This method often involves:

- Formation of an imine intermediate

- Subsequent reduction using chiral catalysts or hydride donors

- Control of reaction conditions to favor the (3R,4R) stereoisomer

Chemoenzymatic Synthesis

Though more documented for the (3S,4S) enantiomer, chemoenzymatic methods using lipase-catalyzed enantioselective acylation followed by chemical transformations can be adapted for the (3R,4R) isomer. This approach offers high stereoselectivity and mild reaction conditions.

Multi-Step Synthetic Sequences

Some literature reports multi-step syntheses involving:

- Protection and deprotection of amine groups

- Catalytic hydrogenation steps using expensive ruthenium catalysts

- Methylation and ester reduction steps

- Chromatographic purification to achieve high diastereomeric excess

Although these methods can yield high purity (>98% de), they tend to be longer (up to 8 steps), more costly, and require careful purification.

Comparative Data Table of Key Preparation Methods

| Method Type | Key Reagents / Catalysts | Reaction Conditions | Yield (%) | Enantiomeric Purity (%) | Notes |

|---|---|---|---|---|---|

| Chiral Borane Reduction | Chiral borane complex, NaBH4 + chiral ligands | Controlled temperature (~40°C), inert atmosphere | 70–90 | ≥95 | High stereoselectivity, scalable |

| LiAlH4 Reduction of Nitriles | LiAlH4 | Temperature control, anhydrous | 65–85 | ≥95 | Requires strict moisture control |

| Reductive Amination | Ammonia/amine, chiral catalyst | Mild conditions, pH control | 60–80 | ≥90 | Versatile, suitable for various precursors |

| Chemoenzymatic Acylation | Lipase enzymes | Mild, aqueous or organic solvents | 50–75 | High | Environmentally friendly, limited industrial use |

| Multi-step Synthesis with Protection | Ruthenium catalyst, methylating agents | Multiple steps, chromatography required | 49–55 | >98 | High purity but costly and lengthy |

Research Findings on Optimization and Characterization

Stereochemical Control

- Use of chiral reducing agents and catalysts is critical to obtain the (3R,4R) configuration with high enantiomeric excess.

- Reaction parameters such as temperature, solvent polarity, and pH must be carefully optimized to prevent racemization.

- Chiral HPLC and polarimetry are standard for monitoring enantiomeric purity.

Industrial Scale Considerations

- Continuous flow reactors have been explored to improve reaction efficiency and scalability of chiral reductions.

- Catalyst recycling and process intensification reduce costs associated with expensive chiral catalysts.

- Purification challenges include separation of diastereomers and removal of residual catalysts.

Spectroscopic and Analytical Techniques

- NMR (¹H and ¹³C) : Characteristic chemical shifts for methyl groups (~1.2–1.5 ppm) and pyran ring protons (~3.5–4.0 ppm) confirm structure.

- Mass Spectrometry (HRMS) : Confirms molecular weight (115.17 g/mol) and fragmentation patterns.

- IR Spectroscopy : Detects amine N–H stretches (~3300 cm⁻¹) and ring vibrations.

- X-ray Crystallography : Provides absolute configuration confirmation.

- Vibrational Circular Dichroism (VCD) : Used for stereochemical assignment by comparing experimental and computational spectra.

化学反応の分析

Types of Reactions

(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be further reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines .

科学的研究の応用

Chemistry

- Chiral Building Block : (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine serves as a vital building block in the synthesis of complex organic molecules. Its chiral properties enhance the stereoselectivity of reactions, making it invaluable in asymmetric synthesis.

- Synthetic Routes : The compound can be synthesized through various methods, including chemoenzymatic synthesis and chemical synthesis using optimized reaction conditions. The use of chiral catalysts ensures the correct stereochemistry is achieved during synthesis.

Biology

- Enzyme-Substrate Interactions : This compound is utilized to study enzyme dynamics and substrate specificity due to its ability to interact with various biological molecules. Its amine group can form hydrogen bonds and ionic interactions that influence enzyme activity.

- Potential Therapeutic Applications : Ongoing research explores its efficacy in drug development, particularly for designing chiral drugs that exhibit improved pharmacological properties. Studies have indicated potential roles in inhibiting specific enzymes involved in metabolic pathways .

Industry

- Production of Fine Chemicals : The compound is employed in the production of fine chemicals and as a precursor for various industrial processes. Its unique properties allow it to be used in the synthesis of agrochemicals and other industrial products.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

- Antimicrobial Activity : Preliminary findings suggest that it exhibits antimicrobial properties against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

- Chiral Drug Development : Its role as a chiral building block has been emphasized in synthesizing novel pharmaceuticals aimed at treating various diseases .

作用機序

The mechanism of action of (3R,4R)-3-methyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Table 1: Structural Comparison of Tetrahydropyran-Based Amines

Key Observations:

Stereochemical Impact : The (R,R) configuration in the target compound enhances selectivity in receptor binding compared to racemic analogs like 3-Methyltetrahydro-2H-pyran-4-amine .

Substituent Effects: Methyl vs. Aryl vs.

Positional Isomerism : Moving the methyl group from the 3- to 4-position (e.g., 4-Methyltetrahydro-2H-pyran-4-amine) alters ring conformation, increasing steric hindrance near the amine group .

Pharmacological Relevance

Patents () highlight the use of this compound in synthesizing kinase inhibitors (e.g., CSNK1E targets) and antiviral agents. Its stereochemistry is critical for binding to enzymes like CSNK1E, where racemic mixtures show reduced potency . Comparatively, 4-aryl derivatives () are explored in CNS drug discovery due to enhanced blood-brain barrier penetration .

生物活性

(3R,4R)-3-methyltetrahydro-2H-pyran-4-amine is a chiral amine compound characterized by its tetrahydropyran ring structure. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications in synthetic organic chemistry.

- Chemical Formula : C₇H₁₃N

- Molecular Weight : 113.19 g/mol

- CAS Number : 693245-60-2

The compound's chiral nature allows it to act as a building block in the synthesis of complex organic molecules, which is crucial for developing pharmaceuticals and other biologically active compounds.

The biological activity of this compound primarily involves its interaction with various molecular targets. It can function as a ligand that binds to enzymes or receptors, influencing their activity. The amine group is particularly important for forming hydrogen bonds and ionic interactions with biological molecules, thereby modulating their function .

Applications in Research

- Enzyme-Substrate Interactions : The compound is utilized in studying enzyme-substrate interactions due to its ability to mimic natural substrates. This property is essential for understanding enzyme mechanisms and developing inhibitors .

- Chiral Ligand in Asymmetric Synthesis : Its chiral characteristics make it a valuable ligand in asymmetric synthesis, allowing for the production of enantiomerically pure compounds .

- Pharmacological Studies : Research indicates that derivatives of tetrahydropyran compounds exhibit significant pharmacological activities, including anti-inflammatory properties and potential applications in treating conditions like cancer and autoimmune diseases .

Study on JAK3 Inhibition

A study explored the pharmacokinetics and biological activity of tetrahydropyran derivatives, including this compound. The findings revealed that these compounds exhibited potent inhibition of Janus kinase 3 (JAK3), with IC50 values remaining in the low nanomolar range. This suggests their potential as therapeutic agents targeting inflammatory pathways .

Antioxidant Activity Assessment

Another investigation assessed the antioxidant properties of various tetrahydropyran derivatives. The results indicated that certain analogues of this compound demonstrated significant free radical scavenging activity, highlighting their potential use in preventing oxidative stress-related diseases .

Data Table: Biological Activities of this compound Derivatives

Q & A

Q. How does this compound compare to its piperidine analogs in receptor binding?

- Key Differences :

- Ring Size : The six-membered pyran ring induces distinct torsional angles vs. piperidine’s five-membered ring, altering receptor fit .

- Hydrogen Bonding : The pyran oxygen may form weaker H-bonds compared to piperidine’s NH group, reducing affinity for amine-targeted receptors .

- Experimental Validation : Radioligand displacement assays (e.g., μ-opioid receptors) with tritiated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。